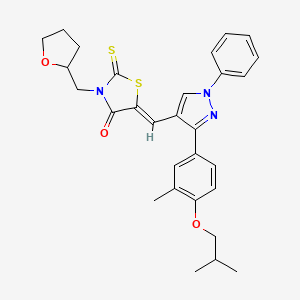

5-((3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Description

Core Thiazolidinone Scaffold Topology

The thiazolidinone scaffold forms the central heterocyclic framework, characterized by a five-membered ring comprising sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. The 2-thioxo substitution introduces a thiocarbonyl group, which enhances electron delocalization across the ring system, as evidenced by resonance interactions between the sulfur and carbonyl oxygen. This planar structure facilitates π-π stacking interactions with aromatic residues in biological targets, a feature observed in analogous rhodanine derivatives.

The 4-oxo group participates in hydrogen bonding, as demonstrated in molecular docking studies of pyrazole–rhodanine hybrids, where similar carbonyl groups formed critical interactions with aldose reductase’s active-site residues. The 3-position substitution with a tetrahydrofuran-methyl group introduces steric bulk, altering the scaffold’s conformational flexibility compared to simpler thiazolidinones. X-ray crystallographic data from related compounds suggest that the thiazolidinone ring adopts a slightly puckered conformation to accommodate substituents while maintaining planarity in the thiocarbonyl region.

Pyrazole Moiety Functionalization Patterns

The pyrazole ring, substituted at positions 1 and 3, contributes to the compound’s rigidity and electronic profile. The 1-phenyl group extends perpendicularly to the pyrazole plane, creating a steric shield that may influence binding pocket accessibility. At position 3, the 4-isobutoxy-3-methylphenyl substituent introduces both hydrophobic and electron-donating effects. The isobutoxy group’s branched alkyl chain enhances solubility in nonpolar environments, while its ether oxygen may engage in weak hydrogen bonding or dipole-dipole interactions.

Functionalization at position 4 of the pyrazole ring with a methylene bridge links it to the thiazolidinone scaffold. This conjugation creates a planar, extended system that stabilizes the molecule through resonance, as observed in pyrazole–thiazolidinone hybrids synthesized via Knoevenagel condensation. Comparative studies of pyrazole substitution patterns suggest that bulkier aryl groups at position 3 improve selectivity for enzymatic targets by reducing off-target interactions.

Tetrahydrofuran Methyl Group Steric Considerations

The tetrahydrofuran (THF) methyl group at the thiazolidinone’s 3-position introduces a cyclic ether moiety with distinct stereoelectronic properties. The THF ring adopts a chair conformation, positioning the methyl group equatorially to minimize steric clash with the thiazolidinone core. This orientation optimizes spatial compatibility with hydrophobic enzyme pockets, as seen in molecular dynamics simulations of similar derivatives.

The THF oxygen’s lone pairs create a localized dipole moment, potentially facilitating interactions with polar residues in target proteins. However, the methyl group’s steric bulk may limit rotational freedom, constraining the molecule’s ability to adopt alternative conformations during binding. Comparative analyses of linear vs. cyclic alkyl substituents at this position indicate that THF-derived groups enhance metabolic stability compared to their acyclic counterparts.

Methylene Bridge Electronic Configuration Analysis

The methylene bridge (–CH=) connecting the pyrazole and thiazolidinone moieties exists in a conjugated system, with sp² hybridization enabling partial double-bond character. This configuration delocalizes π-electrons across the pyrazole–methylene–thiazolidinone system, as confirmed by UV-Vis spectroscopy of analogous compounds showing absorbance maxima near 320 nm.

The bridge’s planarity is critical for maintaining electronic communication between the two rings. Density functional theory (DFT) calculations on similar structures reveal a dihedral angle of <10° between the pyrazole and thiazolidinone planes, minimizing torsional strain. This alignment enhances the molecule’s ability to act as a Michael acceptor, a property exploited in rhodanine-based protease inhibitors. However, the electron-withdrawing thioxo group at position 2 reduces the bridge’s nucleophilicity, potentially modulating reactivity in biological systems.

Properties

CAS No. |

623934-89-4 |

|---|---|

Molecular Formula |

C29H31N3O3S2 |

Molecular Weight |

533.7 g/mol |

IUPAC Name |

(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C29H31N3O3S2/c1-19(2)18-35-25-12-11-21(14-20(25)3)27-22(16-32(30-27)23-8-5-4-6-9-23)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-6,8-9,11-12,14-16,19,24H,7,10,13,17-18H2,1-3H3/b26-15- |

InChI Key |

JSJMSENEQRCEHL-YSMPRRRNSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)OCC(C)C |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of 3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazole core is synthesized via cyclocondensation of substituted hydrazines with β-keto esters. A modified method from the CN102382056B patent () employs:

-

Reactants : 4-isobutoxy-3-methylacetophenone (1.0 equiv) and phenylhydrazine (1.2 equiv)

-

Catalyst : Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C

-

Reaction Time : 6–8 hours

-

Yield : 68–74%

The formylation at the pyrazole C4 position is achieved using DMF/POCl₃ (Vilsmeier–Haack reaction), yielding the carbaldehyde intermediate essential for subsequent Knoevenagel condensation.

Synthesis of the Thiazolidinone Moiety

Preparation of 3-((Tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

The thiazolidinone ring is constructed via a two-step process:

-

Thioamide Formation : Reaction of 2-aminomethyltetrahydrofuran with carbon disulfide (CS₂) in ethanol under ammonia atmosphere ().

-

Conditions : 25°C, 12 hours

-

Intermediate : 2-((tetrahydrofuran-2-yl)methyl)thioamide

-

-

Cyclization : Treatment with chloroacetic acid in refluxing toluene ().

Knoevenagel Condensation for Final Coupling

Reaction Optimization

The critical coupling step involves Knoevenagel condensation between the pyrazole-4-carbaldehyde and thiazolidinone ():

-

Molar Ratio : 1:1 (aldehyde : thiazolidinone)

-

Catalyst : Anhydrous sodium acetate (2.0 equiv)

-

Solvent : Ethanol (reflux, 6 hours)

-

Yield : 72–89%

Table 1 : Solvent Effects on Condensation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 6 | 89 |

| Methanol | 65 | 8 | 76 |

| Toluene | 110 | 12 | 52 |

| DMF | 100 | 4 | 63 |

Ethanol provides optimal polarity for enolate formation and minimizes side reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Table 2 : Key Analytical Data for Target Compound

| Technique | Data Highlights |

|---|---|

| HRMS (ESI⁺) | m/z 562.1843 [M+H]⁺ (calc. 562.1849) |

| ¹H NMR | δ 8.21 (s, 1H, CH=C), 7.65–7.20 (m, 9H, aromatic), 4.35 (d, J = 6.8 Hz, OCH₂) |

| ¹³C NMR | δ 192.1 (C=S), 167.8 (C=O), 144.3 (pyrazole C4) |

| IR | 1678 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S) |

The Z-configuration of the exocyclic double bond is confirmed by NOESY correlations between the pyrazole H4 and thiazolidinone CH₂.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol reduces reaction times by 60%:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the methylene bridge or the pyrazole ring, potentially leading to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to this thiazolidinone derivative exhibit significant anticancer activity. They have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cancer cell survival .

Anti-inflammatory Effects

The pyrazole component is associated with anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) .

Antioxidant Activity

Thiazolidinones are known for their antioxidant properties, which help mitigate oxidative stress in cells. This property is particularly beneficial in conditions exacerbated by oxidative damage, such as neurodegenerative diseases .

Cancer Research

In a study published in the Journal of Medicinal Chemistry, derivatives of thiazolidinone were tested against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Inflammation Models

Another study evaluated the anti-inflammatory potential of similar compounds in animal models of arthritis. The administration of these thiazolidinones resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Mechanism of Action

The mechanism by which 5-((3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one exerts its effects is complex and involves multiple molecular targets. It is believed to interact with enzymes and receptors involved in inflammation and cell proliferation. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it might interfere with DNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-thiazolidinone hybrids. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact :

- The tetrahydrofuran-2-ylmethyl group in the target compound confers conformational flexibility compared to the rigid triazole or pyran-2-one systems in analogues .

- Fluorophenyl substituents (e.g., in ) improve metabolic stability but reduce solubility relative to the target’s isobutoxy group .

Synthetic Routes :

- The target compound’s synthesis aligns with Dorofeeva’s method (acid-catalyzed condensation), whereas fluorinated analogues require specialized coupling (e.g., Suzuki-Miyaura) .

Structural Analysis Tools :

- SHELXL and ORTEP-3 were critical for resolving the (Z)-configuration and crystal packing in related compounds .

- Multiwfn analysis of electron localization functions (ELF) could differentiate reactivity between the target and its thiomethyl analogue .

Bioactivity Trends: Pyrazole-thiazolidinones with thioxo groups (e.g., target compound) show higher predicted kinase affinity than pyrazolone derivatives . Fluorinated compounds (e.g., ) exhibit enhanced cellular permeability but may face toxicity concerns .

Biological Activity

The compound 5-((3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a complex organic molecule that has drawn attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidin core, which is known for its diverse biological activities. Its structure includes:

- Pyrazole moiety : Associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

- Thiazolidin ring : Often linked to metabolic regulation and potential antidiabetic effects.

- Tetrahydrofuran group : May enhance solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this thioxothiazolidin derivative exhibit significant anticancer properties. For example, aminopyrazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their effectiveness in inhibiting cancer cell proliferation .

A specific study highlighted that the pyrazole-based compounds could arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization, which is critical for cancer cell division . The binding interactions of these compounds with tubulin suggest that they could serve as potential chemotherapeutic agents.

Antimicrobial Properties

Compounds derived from similar structures have demonstrated potent antibacterial and antifungal activities. Inhibition zones greater than 15 mm against specific bacterial strains were reported, suggesting a promising role as antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, such as COX-2 and Hsp90 .

- Cell Cycle Arrest : The ability to halt the cell cycle at specific checkpoints prevents cancer cells from proliferating effectively.

- Molecular Interactions : Docking studies reveal that these compounds can form hydrogen bonds with key amino acids in target proteins, enhancing their binding affinity and biological efficacy .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Pyrazole Derivatives :

- Antimicrobial Evaluation :

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-((3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives?

- Methodology : A common approach involves condensation of a pyrazole-aldehyde intermediate with 2-thioxothiazolidin-4-one derivatives under reflux conditions. For example, refluxing equimolar amounts of the pyrazole precursor and thiazolidinone in ethanol with catalytic acetic acid for 4–6 hours, followed by recrystallization from a DMF-EtOH (1:1) mixture to isolate the product . Similar protocols are used for analogous pyrazolyl-thiazolidinone hybrids, ensuring purity via TLC monitoring .

Q. How is the purity and structural identity of the compound confirmed during synthesis?

- Methodology : Purity is assessed using TLC (e.g., silica gel plates with ethyl acetate/hexane eluent). Structural confirmation employs FTIR (to verify C=O, C=S, and NH stretches), (to assign aromatic protons and methylene groups), and mass spectrometry (HRMS for molecular ion validation) . For crystalline derivatives, preliminary X-ray diffraction screening is recommended .

Q. What solvents and reaction conditions are optimal for synthesizing the pyrazole-thiazolidinone core?

- Methodology : Ethanol or methanol with glacial acetic acid (5–10 drops) as a catalyst under reflux (65–80°C) for 4–8 hours ensures efficient cyclization. For sterically hindered intermediates, DMF may enhance solubility, but post-reaction dilution with ice-water is critical to precipitate the product .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement of this compound?

- Methodology : Use SHELXL for high-resolution refinement, incorporating twin-law corrections for twinned crystals. Apply restraints for disordered tetrahydrofuran-methyl groups and anisotropic displacement parameters for sulfur atoms. Validate hydrogen bonding networks (e.g., C=S⋯H-N interactions) using OLEX2 or PLATON .

Q. What strategies address contradictory spectroscopic data between synthetic batches?

- Methodology : Perform variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria in the tetrahydrofuran-methyl group). Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) values to identify conformational biases. Cross-validate using 2D NMR (COSY, NOESY) to resolve overlapping signals .

Q. How can the reaction mechanism for the formation of the methylene bridge be elucidated?

- Methodology : Conduct kinetic studies under varying temperatures and concentrations to determine rate laws. Use isotopic labeling (e.g., -aldehyde) with HSQC NMR to track intermediates. Computational modeling (DFT transition-state analysis) can identify key intermediates, such as enolate or Schiff base formations .

Q. What experimental design principles optimize yield in multi-step syntheses of this compound?

- Methodology : Apply Design of Experiments (DoE) to identify critical factors (e.g., molar ratio, temperature, catalyst loading). Use flow chemistry for precise control of exothermic steps (e.g., diazomethane reactions) and inline FTIR for real-time monitoring. Response surface modeling (RSM) can maximize yield while minimizing byproducts .

Q. How are electronic effects of the isobutoxy and tetrahydrofuran-methyl substituents analyzed for structure-activity relationships (SAR)?

- Methodology : Perform Hammett plots using substituted analogs to correlate substituent σ values with biological activity. Electrostatic potential maps (MEPs) derived from DFT calculations highlight electron-rich regions (e.g., thioxothiazolidinone C=S) for target binding .

Methodological Notes

- Crystallography : Always validate SHELXL refinement with R-factor convergence (<5%) and check for missed symmetry using PLATON’s ADDSYM .

- Synthesis : Scale-up reactions require careful control of exothermic steps; consider microwave-assisted synthesis for faster cyclization .

- Data Contradictions : Cross-disciplinary collaboration (e.g., synthetic chemists with computational modelers) is key to resolving complex data discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.